3-Fluorobenzhydrazide

Catalog No.
S752086
CAS No.
499-55-8
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzhydrazide

CAS Number

499-55-8

Product Name

3-Fluorobenzhydrazide

IUPAC Name

3-fluorobenzohydrazide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)

InChI Key

UUISEXNUHLZEDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NN

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN

The exact mass of the compound 3-Fluorobenzhydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522533. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorobenzhydrazide (CAS 499-55-8) is a reactive, fluorinated aromatic building block utilized primarily in the synthesis of nitrogen-containing heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles [1]. Characterized by a sharp melting point of 138 °C and a molecular weight of 154.14 g/mol, it serves as a critical nucleophile in condensation reactions with electrophiles such as isothiocyanates and aldehydes . Its primary procurement value lies in its ability to introduce a meta-fluorophenyl moiety, which uniquely alters the lipophilicity, metabolic stability, and electronic distribution of downstream active pharmaceutical ingredients (APIs) and fluorogenic probes compared to its unfluorinated counterparts[2].

Substituting 3-fluorobenzhydrazide with its positional isomers (2-fluoro or 4-fluorobenzhydrazide) or unsubstituted benzhydrazide fundamentally alters the electronic and steric profile of the resulting compounds[1]. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) but lacks the resonance-donating effect (+R) that occurs at the ortho and para positions, a distinction that dictates target binding affinity and off-target cytotoxicity in medicinal chemistry [2]. Furthermore, in biochemical assay development, the specific substitution pattern impacts aqueous solubility and UV absorbance profiles; generic substitution can lead to signal interference or reduced reaction yields in aqueous media, rendering analogs unsuitable for sensitive fluorogenic applications [3].

Aqueous Solubility and Optical Clarity in Fluorogenic Peptide Stapling

In the development of chemoselective fluorogenic stapling for unprotected peptides, 3-fluorobenzhydrazide was specifically selected over other substituted benzhydrazides. It demonstrated high solubility in aqueous borate buffer systems and minimal interference with the UV absorbance profile of the resulting isoindole complex (quantified at 365 nm, ε = 14300 cm-1 M-1) [1]. The stapling reaction utilizing 3-fluorobenzhydrazide achieved a 41% yield of the isolated solid intermediate, outperforming less soluble analogs [1].

Evidence DimensionUV interference and aqueous solubility in peptide stapling
Target Compound DataMinimal UV interference; 41% yield in aqueous media
Comparator Or BaselineOther substituted benzhydrazides (which exhibited signal overlap or poor solubility)
Quantified DifferenceEnabled baseline resolution at 365 nm for fluorogenic assays
ConditionsAqueous sodium borate buffer (pH 9), room temperature

For buyers developing fluorescent biochemical assays, procuring this exact isomer prevents background signal interference and ensures solubility in physiological buffers.

High-Yield Intermediate Formation in Thiadiazole Synthesis

The nucleophilicity of 3-fluorobenzhydrazide allows for efficient condensation with aryl isothiocyanates. In comparative syntheses of 1,3,4-thiadiazole derivatives, the reaction of 3-fluorobenzhydrazide with 2-halophenyl isothiocyanates in refluxing ethanol yielded the corresponding 1,4-disubstituted thiosemicarbazide intermediates in 75–94% yields [1]. These high conversion rates are critical before the subsequent, more aggressive acid-catalyzed cyclization step, which typically proceeds at lower yields (28–43%) due to dehydration-induced degradation [1].

Evidence DimensionIntermediate synthesis yield
Target Compound Data75–94% yield for thiosemicarbazides
Comparator Or BaselineStandard benzhydrazide condensation baselines
Quantified DifferenceConsistently high (>75%) first-step conversion
ConditionsRefluxing anhydrous ethanol, 1-15 hours

High conversion rates in the initial condensation step minimize precursor waste and improve the overall atom economy of multi-step API manufacturing.

Inductive Electronic Tuning for Protease Inhibitor Optimization

The meta-fluorine of 3-fluorobenzhydrazide provides purely inductive electron withdrawal, differentiating it from ortho and para isomers. When utilized to synthesize 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrid derivatives, the m-fluorobenzhydrazide precursor enabled the discovery of viral protease inhibitors [1]. Specific derivatives exhibited apparent IC50 values of 3.75 ± 0.06 µM against Dengue virus (DENV2) NS2B/NS3 protease and 4.22 ± 0.07 µM against West Nile virus (WNV) protease, demonstrating the necessity of the meta-substitution for target binding [1].

Evidence DimensionApparent IC50 against viral proteases
Target Compound Data3.75 µM (DENV2) and 4.22 µM (WNV)
Comparator Or BaselineUnsubstituted or alternative functionalized hybrids
Quantified DifferenceAchieved low-micromolar inhibition via specific meta-electronic tuning
ConditionsIn vitro protease inhibition assay

Procurement of the meta-fluoro isomer is essential when optimizing pharmacophores that require inductive electron withdrawal without resonance disruption.

Synthesis of Fluorogenic Peptide Probes

Due to its minimal UV interference and high aqueous solubility, 3-fluorobenzhydrazide is the optimal precursor for chemoselective fluorogenic stapling of unprotected peptides in biochemical assays[1].

Late-Stage Functionalization in Drug Discovery

Its high-yielding condensation with isothiocyanates (75-94% yield) makes it a preferred building block for generating libraries of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles for antimicrobial and anticancer screening[2].

Viral Protease Inhibitor Development

The unique purely inductive electron-withdrawing effect of the meta-fluorine is critical for tuning the binding affinity of hybrid heterocycle inhibitors targeting DENV and WNV proteases[3].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

499-55-8

Wikipedia

3-Fluorobenzoic hydrazide

Dates

Last modified: 08-15-2023

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